Silicon nitride
Overview
Description
Synthesis Analysis
Silicon nitride can be synthesized through several methods, each influencing the material's final properties. A prominent method is the synthesis of a cubic spinel structure of silicon nitride under high pressures (above 15 GPa) and temperatures (exceeding 2,000 K), forming a phase (c-Si₃N₄) with hardness potentially surpassing that of the hardest known oxides (Zerr et al., 1999). Another route involves the carbothermal reduction of silica, which promotes the formation of homogeneous Si₃N₄ grains, with each Si₃N₄ particle acting as a 'seed' for further reaction (Inoue et al., 1982).
Molecular Structure Analysis
Silicon nitride exists in two primary hexagonal polymorphs: α- and β-Si₃N₄, with a recent discovery of a cubic spinel structure formed under specific high-pressure and high-temperature conditions. These polymorphs have different physical properties and applications, influenced by their distinct molecular structures.
Chemical Reactions and Properties
Silicon nitride's formation involves reactions such as the direct nitridation of silicon powder in nitrogen gas, promoting through self-propagating high-temperature synthesis (SHS) with the dilution of silicon by Si₃N₄. This process highlights the material's ability to form through self-sustained reactions under specific conditions, producing structures with varying porosity and phase content (Cano et al., 2002).
Scientific Research Applications
Cutting Tools and Optoelectronic Properties : Silicon-based spinel nitrides demonstrate ultrahigh hardness and high thermal stability, making them suitable for cutting tools. They also exhibit interesting optoelectronic properties, potentially useful for light-emitting diodes (Zerr, Riedel, Sekine, Lowther, Ching, & Tanaka, 2006).
Plasmonic and Metamaterial Applications : Research on plasmonic and metamaterials has identified materials like metal nitrides, including silicon nitride, as potential alternatives to conventional metallic components like gold and silver, offering advantages in device performance and design flexibility (Naik, Shalaev, & Boltasseva, 2013).
Transient Electronics : Silicon nitrides are crucial in the development of transient electronics, such as biomedical implants and environmental sensors, due to their ability to dissolve in bio-fluids at programmable rates (Kang, Hwang, Cheng, Yu, Kim, Kim, Huang, & Rogers, 2014).
Orthopedic Biomaterial : Si₃N₄ has been used in orthopedic biomaterial for bone fusion in spinal surgery and improving the wear and longevity of prosthetic hip and knee joints (Bal & Rahaman, 2012).
Lattice Resonance on Metasurfaces : Silicon nitride metasurfaces have been developed for vivid color pixels in displays and imaging applications, offering a wide color gamut essential for contemporary display technology (Yang, Babicheva, Yu, Lu, Lin, & Chen, 2020).
Medical Applications : Due to its surface chemistry, silicon nitride shows promise in medical applications, such as orthopedics, dentistry, virology, and environmental remediation, by enhancing healing and inhibiting bacterial biofilm formation (Pezzotti, 2019).
CMOS-Compatible Integrated Photonics : Silicon nitride is a CMOS-compatible material for integrated photonics, especially at visible wavelengths, making it suitable for dense photonic circuits (Romero-García, Merget, Zhong, Finkelstein, & Witzens, 2013).
Tribology in Automotive and Aerospace : Silicon nitride's tribological properties, influenced by tribochemical reactions, make it significant in automotive and aerospace industries, particularly in reducing wear rate and friction level (Dante & Kajdas, 2012).
properties
IUPAC Name |
2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNEWCFYHHQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N12[Si]34N5[Si]16N3[Si]25N46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3N4, N4Si3 | |
Record name | silicon nitride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Silicon_nitride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892247 | |
Record name | Silicon nitride (Si3N4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |
Record name | Silicon nitride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18437 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Silicon nitride | |
CAS RN |
12033-89-5, 12033-60-2 | |
Record name | Silicon nitride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicon nitride (Si3N4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silicon nitride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SILICON NITRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHB8T06IDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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